

Gomisin M2 chemical structure and properties

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Compound of Interest

Compound Name: Gomisin M2

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An In-depth Technical Guide to **Gomisin M2**: Chemical Structure, Properties, and Biological Activities

Introduction

Gomisin M2 is a naturally occurring dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, notably from the fruits of *Schisandra rubriflora* and *Schisandra chinensis*.^[1] These plants have a long history of use in traditional medicine, and their bioactive compounds, including **Gomisin M2**, are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Gomisin M2**, with a focus on its potential therapeutic applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Gomisin M2 is a structurally complex molecule with a tetracyclic core. The most commonly studied isomer is (+)-**Gomisin M2**, which has a specific stereochemistry that is crucial for its biological activity.

The IUPAC name for (+)-**Gomisin M2** is (9R,10S)-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0^{2,7}.0^{14,18}]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-ol.^[1]

Table 1: Chemical and Physical Properties of (+)-**Gomisin M2**

Property	Value	Source(s)
Chemical Formula	C ₂₂ H ₂₆ O ₆	[2]
Molecular Weight	386.44 g/mol	[2]
CAS Number	82425-45-4	[2]
Appearance	Solid	[3]
Melting Point	Data not available	[3][4]
Boiling Point	Data not available	[3]
Water Solubility	Data not available	[3][4]
Storage	Store at -20°C (powder) or -80°C (in solvent)	[3]

Note on Stereochemistry: It is important to distinguish (+)-**Gomisin M2** (PubChem CID: 16728078) from its other stereoisomers, as the spatial arrangement of the atoms can significantly impact biological activity.[1][5]

Spectral Data

While detailed spectral data such as ¹H-NMR and ¹³C-NMR peak assignments are not readily available in public databases, the structural elucidation of **Gomisin M2** has been confirmed through various spectroscopic methods, including NMR and mass spectrometry, as reported in several studies focused on the isolation and characterization of lignans from Schisandra species.[6][7]

Biological Activities and Mechanisms of Action

Gomisin M2 has demonstrated a range of pharmacological effects, including anti-cancer, anti-inflammatory, anti-allergic, and anti-HIV activities. Its hepatoprotective and neuroprotective potentials are also areas of interest, largely based on the activities of related gomisins.

Anti-Cancer Activity

Gomisin M2 has shown significant potential in oncology, particularly against triple-negative breast cancer (TNBC). It inhibits the proliferation of TNBC cell lines and targets breast cancer stem cells (CSCs), which are implicated in tumor recurrence and chemoresistance.[8][9]

- Mechanism: The anti-cancer effects of **Gomisin M2** are mediated through the downregulation of the Wnt/ β -catenin signaling pathway.[8] This pathway is crucial for cell proliferation and self-renewal in cancer stem cells. **Gomisin M2** has been shown to decrease the expression of key downstream targets of this pathway, such as CyclinD1 and β -catenin, while modulating the phosphorylation status of GSK3 β and β -catenin.[8] Additionally, **Gomisin M2** induces apoptosis and disrupts the mitochondrial membrane potential in breast cancer cells.[8][9]

Table 2: In Vitro Anti-Cancer Activity of **Gomisin M2**

Cell Line	Cancer Type	Assay	Endpoint	Result	Source(s)
MDA-MB-231	Triple-Negative Breast Cancer	Alamar blue assay	IC ₅₀	60 μ M (48h)	[8]
HCC1806	Triple-Negative Breast Cancer	Alamar blue assay	IC ₅₀	57 μ M (48h)	[8]

Anti-Inflammatory and Anti-Allergic Activities

Gomisin M2 exhibits potent anti-inflammatory and anti-allergic properties by modulating the responses of key immune cells.

- Mechanism in Allergic Inflammation: In mast cells, which are central to allergic reactions, **Gomisin M2** inhibits degranulation and the release of pro-inflammatory cytokines like TNF- α and IL-6. This is achieved by suppressing the activation of the spleen tyrosine kinases Lyn and Fyn, which are upstream signaling molecules in the Fc ϵ RI receptor pathway, and by attenuating the increase in intracellular calcium levels.[10]

- Mechanism in Skin Inflammation: In keratinocytes, **Gomisin M2** has been shown to alleviate inflammation by inhibiting the STAT1 and NF- κ B signaling pathways. This leads to a reduction in the expression of various inflammatory cytokines and chemokines.[5] These findings suggest its potential as a therapeutic agent for inflammatory skin conditions such as psoriasis and atopic dermatitis.[5]

Anti-HIV Activity

Gomisin M2 has been identified as an inhibitor of the human immunodeficiency virus (HIV).

Table 3: Anti-HIV Activity of **Gomisin M2**

Assay	Endpoint	Result	Source(s)
Anti-HIV Assay	EC ₅₀	2.4 μ M	[10]

Hepatoprotective and Neuroprotective Potential

While the hepatoprotective and neuroprotective effects of **Gomisin M2** are not as extensively studied as those of other lignans from Schisandra, such as Gomisin A and N, preliminary evidence and analogous studies suggest potential mechanisms.

- Hepatoprotective Potential: **Gomisin M2** is described as a hepatoprotective agent.[2] The proposed mechanisms, based on related compounds, may involve the inhibition of NF- κ B activation, suppression of inflammatory cytokines, and protection against mitochondrial damage.[2][11][12]
- Neuroprotective Potential: The potential for Alzheimer's disease research has been noted. [10] Studies on other gomisins, like Gomisin N, have shown neuroprotective effects through the activation of the Nrf2 signaling pathway and targeting of GSK3 β to combat oxidative stress.[13] Gomisin J has demonstrated neuroprotection in cerebral ischemia/reperfusion models through anti-apoptotic, anti-inflammatory, and antioxidant effects.[14] These findings provide a basis for future investigation into the neuroprotective capabilities of **Gomisin M2**.

Experimental Protocols

The following are summaries of methodologies used in key studies to evaluate the biological activities of **Gomisin M2**.

Anti-Cancer Activity Assessment (In Vitro)

- Cell Culture: Triple-negative breast cancer cell lines (MDA-MB-231, HCC1806) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
- Cell Viability Assay (Alamar Blue):
 - Cells are seeded in 96-well plates.
 - After 24 hours, cells are treated with varying concentrations of **Gomisin M2** for a specified period (e.g., 48 hours).
 - Alamar blue reagent is added to each well, and plates are incubated.
 - Fluorescence is measured to determine cell viability, and IC₅₀ values are calculated.
- Apoptosis Analysis (Flow Cytometry):
 - Cells are treated with **Gomisin M2**.
 - Both floating and adherent cells are collected.
 - Cells are washed and stained with an Annexin V-FITC and Propidium Iodide (PI) kit.
 - The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
- Western Blot Analysis for Signaling Pathways:
 - Cells are treated with **Gomisin M2**, and cell lysates are prepared.
 - Protein concentrations are determined (e.g., using a BCA assay).
 - Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

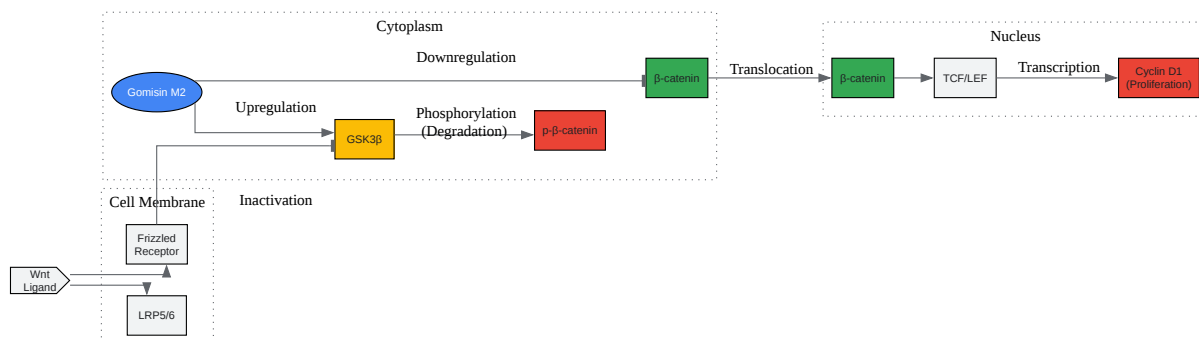
- The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β -catenin, CyclinD1, GSK3 β , p-GSK3 β).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-Allergic Activity Assessment (In Vitro)

- Mast Cell Culture: RBL-2H3 cells or bone marrow-derived mast cells (BMMCs) are cultured. For sensitization, cells are incubated with anti-DNP IgE.
- Degranulation Assay (β -hexosaminidase release):
 - IgE-sensitized cells are pre-treated with **Gomisin M2**.
 - Degranulation is induced by challenging the cells with DNP-HSA antigen.
 - The release of β -hexosaminidase into the supernatant is measured by a colorimetric assay.
- Cytokine Measurement (ELISA):
 - Supernatants from stimulated mast cells are collected.
 - The concentrations of cytokines such as TNF- α and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

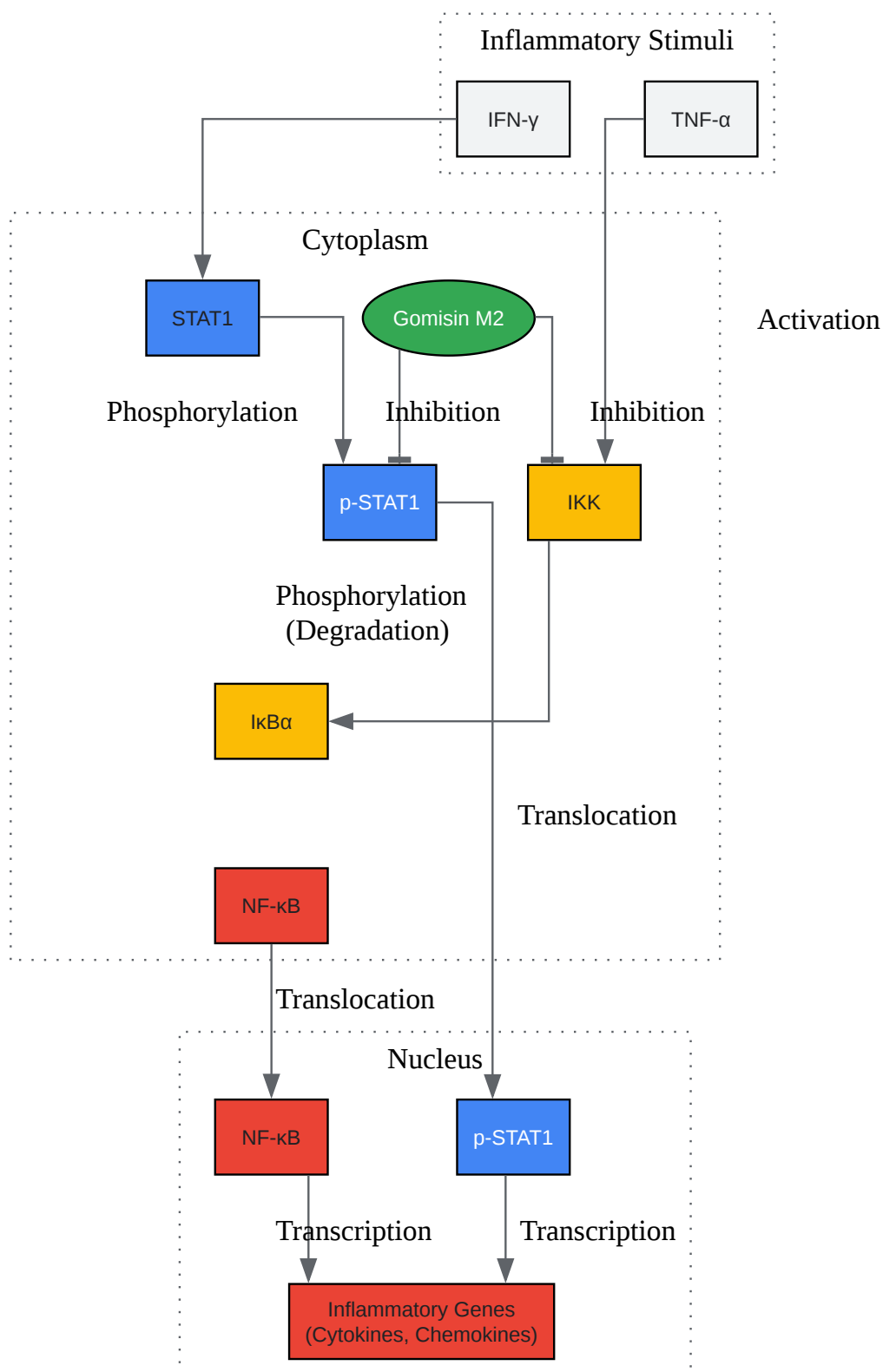
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways affected by **Gomisin M2** and a typical experimental workflow.



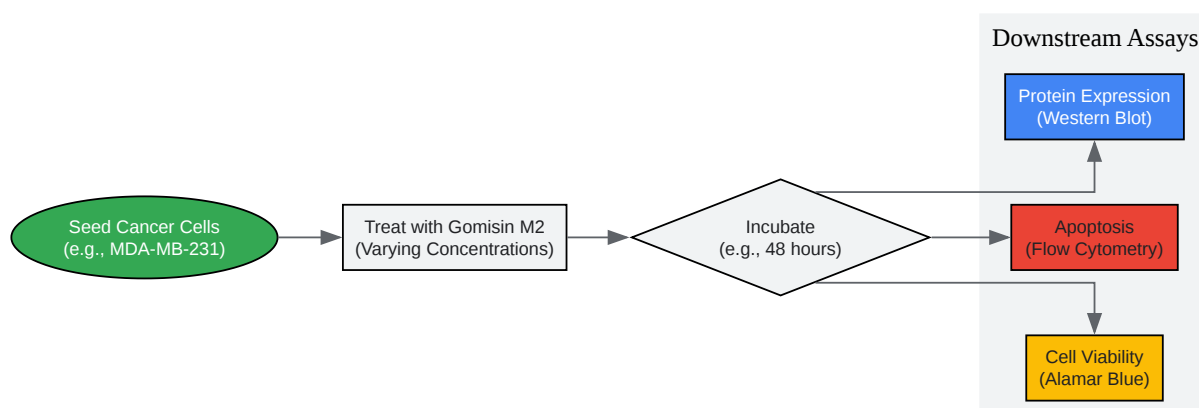
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Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of **Gomisin M2**.



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Caption: Inhibition of STAT1 and NF- κ B pathways in keratinocytes by **Gomisin M2**.



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Caption: A generalized workflow for assessing the anti-cancer effects of **Gomisin M2**.

Conclusion

Gomisin M2 is a promising bioactive lignan with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its demonstrated efficacy in inhibiting cancer cell proliferation and modulating inflammatory responses through specific signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. While data on some of its physical properties and the full extent of its biological activities are still emerging, this technical guide consolidates the current knowledge to support ongoing research and development efforts in leveraging **Gomisin M2** for novel therapeutic strategies.

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